Cas no 2411286-35-4 (2-Chloro-1-(2-methyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)propan-1-one)

2-Chloro-1-(2-methyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)propan-1-one is a specialized heterocyclic compound featuring a triazolopyrazine core with a chloro-substituted propanone moiety. Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The presence of both chloro and triazolopyrazine groups enhances reactivity, enabling selective functionalization in medicinal chemistry applications. This compound exhibits high purity and stability under standard storage conditions, ensuring consistent performance in synthetic workflows. Its unique scaffold is advantageous for designing novel analogs with potential biological activity, particularly in CNS-targeted therapies. Suitable for research-scale and industrial applications requiring precise molecular modifications.
2-Chloro-1-(2-methyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)propan-1-one structure
2411286-35-4 structure
Product Name:2-Chloro-1-(2-methyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)propan-1-one
CAS No:2411286-35-4
MF:C9H13ClN4O
MW:228.678720235825
CID:6228342
PubChem ID:145887857
Update Time:2025-06-08

2-Chloro-1-(2-methyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-1-{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one
    • EN300-7559434
    • 2-Chloro-1-(2-methyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)propan-1-one
    • 2-Chloro-1-(2-methyl-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)propan-1-one
    • 2411286-35-4
    • Inchi: 1S/C9H13ClN4O/c1-6(10)9(15)13-3-4-14-8(5-13)11-7(2)12-14/h6H,3-5H2,1-2H3
    • InChI Key: HLEZQGXNKUNUAA-UHFFFAOYSA-N
    • SMILES: ClC(C)C(N1CC2=NC(C)=NN2CC1)=O

Computed Properties

  • Exact Mass: 228.0777887g/mol
  • Monoisotopic Mass: 228.0777887g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 51Ų

2-Chloro-1-(2-methyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)propan-1-one Pricemore >>

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2-Chloro-1-(2-methyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)propan-1-one Related Literature

Additional information on 2-Chloro-1-(2-methyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)propan-1-one

Comprehensive Overview of 2-Chloro-1-(2-methyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)propan-1-one (CAS No. 2411286-35-4)

In the realm of pharmaceutical and agrochemical research, the compound 2-Chloro-1-(2-methyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)propan-1-one (CAS No. 2411286-35-4) has garnered significant attention due to its unique structural properties and potential applications. This heterocyclic molecule, featuring a triazolopyrazine core, is increasingly studied for its role in drug discovery and material science. Researchers are particularly interested in its chloro-substituted propanone moiety, which contributes to its reactivity and versatility in synthetic pathways.

The growing demand for novel bioactive compounds has placed 2-Chloro-1-(2-methyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)propan-1-one under the spotlight. Recent trends in AI-driven drug design and computational chemistry have further amplified its relevance, as scientists leverage machine learning to predict its interactions with biological targets. Questions like *"What are the synthetic routes for CAS 2411286-35-4?"* or *"How does the triazolo[1,5-a]pyrazine scaffold enhance drug bioavailability?"* frequently appear in academic and industrial forums, reflecting its interdisciplinary appeal.

From a synthetic chemistry perspective, the 2-methyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine backbone offers a robust platform for derivatization. Its chloropropanone side chain enables nucleophilic substitution reactions, making it a valuable intermediate for constructing complex molecules. This aligns with the current focus on green chemistry and atom-efficient synthesis, where minimizing waste and optimizing yield are paramount. The compound’s stability under various conditions also makes it suitable for scalable production, addressing industry needs for cost-effective APIs (Active Pharmaceutical Ingredients).

Beyond pharmaceuticals, CAS 2411286-35-4 has potential applications in agrochemical innovation. Its structural motifs are being explored for developing next-generation pesticides with improved selectivity and environmental safety. This resonates with global concerns about food security and climate-resilient crops, topics dominating sustainability discussions. Researchers are investigating whether modifications to the triazolopyrazine ring could enhance herbicidal or fungicidal activity while reducing ecological impact.

Analytical characterization of 2-Chloro-1-(2-methyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)propan-1-one typically involves advanced techniques like NMR spectroscopy, HPLC-MS, and X-ray crystallography. These methods confirm its purity and elucidate conformational details critical for structure-activity relationship (SAR) studies. Such data is vital for patent applications and regulatory submissions, especially as intellectual property battles intensify in the biotech sector.

In conclusion, 2411286-35-4 represents a compelling case study in modern chemical research. Its multifaceted utility—spanning drug development, agrochemicals, and material science—positions it as a compound of enduring interest. As precision medicine and sustainable agriculture evolve, this molecule’s role will likely expand, driven by innovations in synthetic methodology and target-specific design.

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